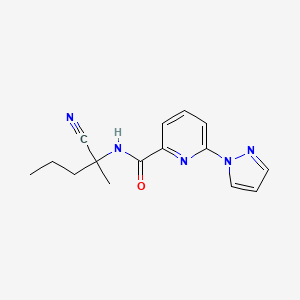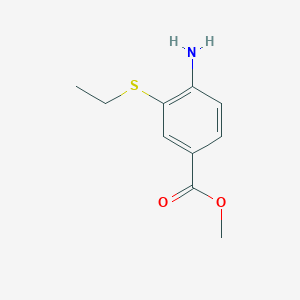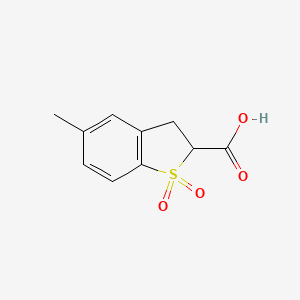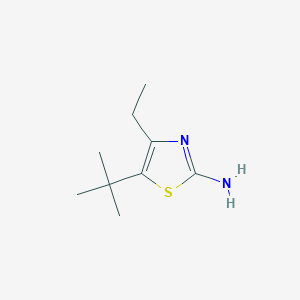![molecular formula C15H12N6O2S B2414638 N-(2-(4-oxothieno[2,3-d]pirimidin-3(4H)-il)etil)pirazolo[1,5-a]pirimidina-3-carboxamida CAS No. 2034551-40-9](/img/structure/B2414638.png)
N-(2-(4-oxothieno[2,3-d]pirimidin-3(4H)-il)etil)pirazolo[1,5-a]pirimidina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, especially in the development of heterocyclic compounds.
Biology: In biological research, it is explored for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Medicine: There is ongoing research into its potential therapeutic uses, particularly in oncology, where it may inhibit the growth of cancer cells.
Industry: In industrial applications, it is used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thieno[3,4-d]pyrimidin-4(3h)-thione, have been shown to act as photosensitizers for cancer cells . They can be readily incorporated into DNA and RNA, suggesting that their targets could be nucleic acids or associated proteins .
Mode of Action
Thieno[3,4-d]pyrimidin-4(3h)-thione, a compound with a similar structure, has been shown to populate a long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the generation of reactive oxygen species.
Biochemical Pathways
The generation of singlet oxygen, as seen in similar compounds , can affect various biochemical pathways, particularly those involving oxidative stress. Singlet oxygen can cause damage to cellular components, including lipids, proteins, and nucleic acids, potentially leading to cell death.
Result of Action
If the compound acts similarly to thieno[3,4-d]pyrimidin-4(3h)-thione , it might exhibit high photodynamic efficacy against cancer cells, both under normoxic and hypoxic conditions .
Action Environment
The effectiveness of similar compounds as photosensitizers suggests that light exposure could be a significant environmental factor influencing the compound’s action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting with the preparation of the thienopyrimidine core. Key reagents and intermediates include 2-aminothiophene and various electrophiles to form the pyrimidine ring. Subsequent steps involve the alkylation of the thienopyrimidine core with ethyl bromide, followed by the formation of the pyrazolopyrimidine moiety through condensation reactions.
Industrial Production Methods: Industrial-scale production of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide requires optimization of reaction conditions to ensure high yields and purity. This involves careful control of temperature, pressure, and the use of catalysts to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohol or amine derivatives.
Substitution: Nucleophilic substitutions are common, where the carboxamide group is replaced by other functional groups.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride or lithium aluminium hydride are often used for reduction.
Substitution: Conditions vary depending on the nucleophile but typically involve basic or acidic catalysts.
Oxidation products: Sulfoxides and sulfones.
Reduction products: Alcohols and amines.
Substitution products: Various derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Unique Features: Compared to other similar heterocyclic compounds, this particular molecule stands out due to its combination of thienopyrimidine and pyrazolopyrimidine moieties, which confer unique chemical properties and biological activities.
Similar Compounds:Thieno[2,3-d]pyrimidines: These compounds share the thienopyrimidine core but lack the pyrazolopyrimidine extension.
Pyrazolo[1,5-a]pyrimidines: These molecules contain the pyrazolopyrimidine structure but do not incorporate the thienopyrimidine ring.
Propiedades
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c22-13(11-8-19-21-5-1-3-16-12(11)21)17-4-6-20-9-18-14-10(15(20)23)2-7-24-14/h1-3,5,7-9H,4,6H2,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXDMBKYAZAXMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2414555.png)


![3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2414560.png)
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2414561.png)

![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414564.png)



![{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl}methanamine hydrochloride](/img/structure/B2414572.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid](/img/structure/B2414573.png)
![N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2414575.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide](/img/structure/B2414576.png)
